An In-Depth Technical Guide to the Synthesis of [3-(3-phenylphenyl)phenyl]boronic acid
An In-Depth Technical Guide to the Synthesis of [3-(3-phenylphenyl)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
[3-(3-phenylphenyl)phenyl]boronic acid, a member of the terphenyl boronic acid family, is a valuable building block in modern organic synthesis, with significant applications in the development of novel pharmaceuticals and advanced materials. Its rigid, three-dimensional structure makes it a sought-after component for creating molecules with specific conformational properties. This guide provides a comprehensive overview of the synthetic strategies for preparing this important compound, focusing on a robust and widely applicable two-step approach. Detailed experimental protocols, mechanistic insights, and characterization data are presented to enable researchers to successfully synthesize and utilize [3-(3-phenylphenyl)phenyl]boronic acid in their work.
Introduction
Arylboronic acids are a cornerstone of contemporary cross-coupling chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura reaction. Their stability, low toxicity, and functional group tolerance have made them indispensable reagents for the construction of complex carbon-carbon bonds. Within this class of compounds, terphenyl boronic acids offer a unique scaffold for the design of molecules with extended conjugation and defined spatial arrangements. [3-(3-phenylphenyl)phenyl]boronic acid, with its meta,meta'-linkage, provides a distinct angular geometry that is of particular interest in the fields of medicinal chemistry for the development of targeted therapeutics and in materials science for the creation of organic electronics and liquid crystals.
The synthesis of this intricate molecule is not a trivial one-step process. It necessitates a strategic approach that first establishes the terphenyl core, followed by the introduction of the boronic acid functionality. This guide will detail a reliable synthetic pathway, breaking down each stage to provide not only a step-by-step procedure but also the underlying chemical principles that govern the reactions.
Synthetic Strategy Overview
The most logical and commonly employed strategy for the synthesis of [3-(3-phenylphenyl)phenyl]boronic acid involves a two-stage process. The first stage focuses on the construction of the m-terphenyl backbone, followed by the second stage, which introduces the boronic acid group at the desired position.
Figure 1: General two-step synthetic strategy for [3-(3-phenylphenyl)phenyl]boronic acid.
Part 1: Synthesis of the 3-Bromo-m-terphenyl Intermediate
The initial and crucial step is the construction of the m-terphenyl core functionalized with a handle for the subsequent borylation. A highly effective method for this is the Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme: Suzuki-Miyaura Coupling
Figure 2: Suzuki-Miyaura coupling for the synthesis of 3-bromo-m-terphenyl.
Causality Behind Experimental Choices
The choice of a Suzuki-Miyaura coupling is predicated on its high efficiency and functional group tolerance. By using 1,3-dibromobenzene and two equivalents of phenylboronic acid, a double coupling can be achieved. However, to favor the mono-arylated product, 3-bromo-m-terphenyl, careful control of stoichiometry and reaction conditions is essential. A more controlled approach involves a single Suzuki coupling between 1,3-dibromobenzene and one equivalent of phenylboronic acid.
Detailed Experimental Protocol: Synthesis of 3-Bromo-m-terphenyl
This protocol is adapted from established Suzuki-Miyaura coupling procedures for aryl bromides.
Materials:
-
1,3-Dibromobenzene
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,3-dibromobenzene (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-bromo-m-terphenyl.
| Parameter | Value | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust and efficient catalyst for Suzuki couplings involving aryl bromides. |
| Base | K₂CO₃ | A common and effective base for activating the boronic acid. |
| Solvent | 1,4-Dioxane/Water | A standard solvent system for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Provides sufficient energy to drive the catalytic cycle without significant decomposition of reagents. |
Table 1: Key parameters for the synthesis of 3-bromo-m-terphenyl.
Part 2: Borylation of 3-Bromo-m-terphenyl
With the 3-bromo-m-terphenyl intermediate in hand, the final step is the introduction of the boronic acid moiety. Two primary and reliable methods for this transformation are the Grignard reaction and the lithiation-borylation sequence.
Method A: Grignard Reaction Followed by Borylation
This classic method involves the formation of an aryl Grignard reagent, which is then quenched with a borate ester.
Reaction Scheme: Grignard-based Borylation
Figure 3: Borylation of 3-bromo-m-terphenyl via a Grignard reaction.
Detailed Experimental Protocol: Grignard-based Borylation
This protocol is based on general procedures for the synthesis of arylboronic acids from aryl halides.[1]
Materials:
-
3-Bromo-m-terphenyl
-
Magnesium (Mg) turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Heat the flask gently under vacuum and then cool under a stream of nitrogen to activate the magnesium.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 3-bromo-m-terphenyl (1.0 eq) in anhydrous THF and add a small portion to the magnesium suspension to initiate the Grignard reaction (indicated by a color change and gentle reflux).
-
Once initiated, add the remaining solution of 3-bromo-m-terphenyl dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add triisopropyl borate (1.5 eq) dropwise via syringe, keeping the internal temperature below -60 °C.
-
After the addition, allow the mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.
-
Stir the biphasic mixture vigorously for 1 hour to hydrolyze the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by washing with a non-polar solvent to yield [3-(3-phenylphenyl)phenyl]boronic acid.
| Parameter | Value | Rationale |
| Solvent | Anhydrous THF | Essential for the formation and stability of the Grignard reagent. |
| Borylation Reagent | Triisopropyl borate | A common and effective electrophilic boron source. Trimethyl borate can also be used. |
| Temperature (Borylation) | -78 °C | Low temperature minimizes side reactions, such as the formation of borinic acids from double addition of the Grignard reagent. |
| Workup | Acidic | Necessary to hydrolyze the initially formed boronate ester to the desired boronic acid. |
Table 2: Key parameters for the Grignard-based borylation.
Method B: Lithiation-Borylation Sequence
An alternative to the Grignard reaction is the use of an organolithium intermediate, which can sometimes offer advantages in terms of reactivity and yield.
Reaction Scheme: Lithiation-Borylation
Figure 4: Borylation of 3-bromo-m-terphenyl via a lithiation-borylation sequence.
Detailed Experimental Protocol: Lithiation-Borylation
This protocol is adapted from general procedures for lithiation-borylation of aryl halides.[2]
Materials:
-
3-Bromo-m-terphenyl
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of 3-bromo-m-terphenyl (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate (1.5 eq) dropwise, keeping the internal temperature below -70 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the flask in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain [3-(3-phenylphenyl)phenyl]boronic acid.
| Parameter | Value | Rationale |
| Lithiation Reagent | n-Butyllithium | A strong base that effectively performs lithium-halogen exchange at low temperatures. |
| Solvent | Anhydrous THF | A polar aprotic solvent that is suitable for organolithium reactions. |
| Temperature | -78 °C | Crucial for controlling the reactivity of the organolithium species and preventing side reactions. |
| Quenching Agent | Saturated aq. NH₄Cl | A mild acid source for quenching the reaction and beginning the hydrolysis of the boronate ester. |
Table 3: Key parameters for the lithiation-borylation sequence.
Purification and Characterization
Purification of arylboronic acids can sometimes be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration.
Purification:
-
Recrystallization: This is often the most effective method for obtaining high-purity [3-(3-phenylphenyl)phenyl]boronic acid. A solvent system of hexane and ethyl acetate is a good starting point.
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH) and then re-precipitated by acidification. This can help remove non-acidic impurities.[3]
-
Column Chromatography: While possible, it can be complicated by the polar nature of the boronic acid and its interaction with silica gel. A mixture of dichloromethane and methanol is often a more suitable eluent system than hexane/ethyl acetate.[3]
Characterization:
The structure and purity of the final product should be confirmed by a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons of the three phenyl rings. A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O. |
| ¹³C NMR | A series of signals in the aromatic region (approx. 120-150 ppm). The carbon atom attached to the boron will appear as a broad signal due to quadrupolar relaxation of the boron nucleus. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₈H₁₅BO₂. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorptions for O-H stretching (broad, ~3200-3600 cm⁻¹), B-O stretching (~1350 cm⁻¹), and aromatic C-H and C=C stretching. |
Table 4: Expected spectroscopic data for [3-(3-phenylphenyl)phenyl]boronic acid.
Conclusion
The synthesis of [3-(3-phenylphenyl)phenyl]boronic acid is a multi-step process that can be reliably achieved through a well-designed synthetic route. The two-stage approach, involving an initial Suzuki-Miyaura coupling to construct the terphenyl framework followed by a borylation step via either a Grignard or organolithium intermediate, offers a versatile and robust pathway to this valuable synthetic building block. Careful execution of the experimental protocols and purification procedures outlined in this guide will enable researchers to access this compound in good yield and purity, thereby facilitating its use in the development of innovative pharmaceuticals and functional materials. The principles and techniques described herein are broadly applicable to the synthesis of other complex arylboronic acids, further highlighting the power and versatility of modern synthetic organic chemistry.
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